molecular formula C8H10N2O4 B068901 Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate CAS No. 175277-20-0

Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate

Cat. No. B068901
CAS RN: 175277-20-0
M. Wt: 198.18 g/mol
InChI Key: IACZFEOGSSWSCZ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate (MHIEC) is a novel compound that has recently been discovered and studied for its potential applications in scientific research. MHIEC is a small molecule that has been found to possess a wide range of biological and physiological effects, making it a promising compound for further study.

Scientific Research Applications

Synthesis of Coumarin Derivatives

This compound can be used in the synthesis of coumarin derivatives . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Synthesis of Quinazoline Derivatives

“Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate” can also be used in the synthesis of quinazoline derivatives . Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Pharmaceutical Applications

This compound has significant pharmaceutical applications . For instance, Siponimod, a benzyl ether derivative of this compound, is a sphingosine 1-phosphate receptor modulator indicated for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary .

Biological Activities

The compound is associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Industrial Applications

“Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate” has wide-ranging industrial applications . It is used in the production of optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds synthesized using this compound are also utilized in drug and pesticidal preparations .

properties

IUPAC Name

methyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZFEOGSSWSCZ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)OC)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.